molecular formula C21H40N2O4 B13393245 N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B13393245
M. Wt: 384.6 g/mol
InChI Key: HOSMYZXDFVUSCV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6(7(11)12)10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSMYZXDFVUSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclohexylamine

Method: Catalytic hydrogenation of aniline or related aromatic precursors

Aniline (C6H5NH2) is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst under mild conditions:

C6H5NH2 + 3H2 → C6H11NH2

This reaction yields cyclohexylamine, a key intermediate.

Conditions:
- Catalyst: Pd/C
- Solvent: Ethanol or methanol
- Temperature: 25-50°C
- Pressure: 1-3 atm H2

Notes:

  • Alternative routes include the reductive amination of cyclohexanone with ammonia.

Synthesis of the Butanoic Acid Derivative with Boc Protection

Method:

  • Start with butanoic acid or its derivatives.
  • Protect the amino group using tert-butyloxycarbonyl (Boc) groups via reaction with Boc anhydride (Boc2O) in the presence of a base such as triethylamine.
Butanoic acid (or its amino derivative) + Boc2O + base (e.g., triethylamine) → Boc-protected butanoic acid derivative

Conditions:

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Reaction time: 2-4 hours

Coupling of Cyclohexylamine with Boc-Protected Butanoic Acid Derivative

Method:

  • Use carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Cyclohexylamine + Boc-protected butanoic acid derivative + DCC/EDC + catalytic DMAP (4-dimethylaminopyridine) → Amide-linked product

Conditions:

  • Solvent: DCM or DMF
  • Temperature: 0°C to room temperature
  • Reaction time: 12-24 hours

Introduction of the Methylpropan-2-yl)oxycarbonyl (Oxycarbonyl) Groups

Method:

  • The oxycarbonyl groups are introduced via esterification or carbamate formation, often using isocyanates or chloroformates with the appropriate alcohols.
(2-methylpropan-2-yl)OH reacts with phosgene derivatives or chloroformates to form the oxycarbonyl protecting groups, which are then attached to the amino groups of the molecule.

Notes:

  • The specific placement of these groups on the amino nitrogen or other reactive sites depends on the desired final structure and functionalization.

Purification and Characterization

Industrial Scale-Up Considerations

  • Use of continuous flow reactors to improve reaction control and safety
  • Optimization of reaction parameters (temperature, solvent, catalyst loading) for maximum yield
  • Implementation of high-throughput purification techniques for large-scale production

Summary Data Table

Step Reagents & Conditions Purpose Remarks
1 Aniline + Pd/C, H2 Synthesis of cyclohexylamine Catalytic hydrogenation
2 Boc2O + triethylamine Boc protection of butanoic acid Organic solvent, low temp
3 DCC/EDC + DMAP Amide coupling DCM or DMF solvent
4 Isocyanates or chloroformates Introduction of oxycarbonyl groups Selective functionalization

Chemical Reactions Analysis

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block in polymer chemistry.

    Biology: Researchers use this compound to study biochemical pathways and interactions at the molecular level.

    Medicine: It plays a role in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-cyclohexylcyclohexanamine

Structure and Identification :
N-cyclohexylcyclohexanamine (CAS 214852-61-6) is a secondary amine featuring two cyclohexyl groups bonded to a central nitrogen atom. It is often utilized in organic synthesis, particularly as a counterion in peptide synthesis reagents to stabilize carboxylic acid intermediates .

2-[(2-Methylpropan-2-yl)oxycarbonylamino]butanoic Acid

Structure and Identification: This compound (CAS 45121-22-0) is a Boc- (tert-butoxycarbonyl) protected derivative of 2-aminobutyric acid. The Boc group, [(2-methylpropan-2-yl)oxycarbonyl], serves as a protective moiety for the amine functionality during peptide synthesis . The D-isomer is explicitly synthesized in high yields (85–99%) via methods involving D-2-aminobutyric acid .

Synthesis :
Key routes include:

Direct Boc protection of D-2-aminobutyric acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Optimized protocols achieving near-quantitative yields (99%) through controlled reaction stoichiometry and temperature .

Comparison with Structurally Similar Compounds

Cyclohexylamine Derivatives

N-cyclohexylcyclohexanamine is compared to:

  • Dicyclohexylamine (CAS 101-83-7): A simpler analog lacking the carboxylic acid component. It is widely used as a corrosion inhibitor and catalyst but shares similar handling precautions (e.g., avoiding inhalation and skin contact) .
Property N-cyclohexylcyclohexanamine Dicyclohexylamine
Molecular Formula C₁₂H₂₃N C₁₂H₂₃N
Applications Peptide synthesis Catalysis, corrosion inhibition
Safety Precautions Avoid dust inhalation Skin/eye irritation risks

(2-Methylpropan-2-yl)oxycarbonylamino Carboxylic Acid Derivatives

The target compound is compared to:

  • (3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]butanoic Acid (CAS 15991-23-8): A positional isomer with the Boc group on the 3rd carbon. It exhibits distinct physicochemical properties, including a boiling point of 339.5 ± 25.0°C and density of 1.1 g/cm³ .
  • 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid (CAS 85535-47-3): A homolog with an extended carbon chain and hydroxyl group, used in specialized peptide modifications .
Property Target Compound (D-isomer) (3R)-Isomer 5-Hydroxy-pentanoic Acid Derivative
CAS Number 45121-22-0 15991-23-8 85535-47-3
Molecular Formula C₉H₁₇NO₄ C₉H₁₇NO₄ C₁₀H₁₉NO₅
Molecular Weight 203.24 203.24 233.26
Boiling Point (°C) Not reported 339.5 ± 25.0 Not reported

Comparative Analysis of Physicochemical Properties

  • Solubility: Boc-protected amino acids like 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic Boc group .
  • Stability : The Boc group is stable under acidic conditions but cleaved by trifluoroacetic acid (TFA), a property shared across Boc-protected analogs .

Biological Activity

N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, also known by its CAS number 158851-30-0, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₇NO₄
  • Molecular Weight : 203.238 g/mol
  • IUPAC Name : (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
  • SMILES Notation : CC(CC(=O)O)NC(=O)OC(C)(C)C

The biological activity of N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is primarily attributed to its structural components, which allow it to interact with various biological targets. Key mechanisms include:

  • Histone Deacetylase Inhibition : Similar to butyric acid, this compound may exhibit inhibitory effects on histone deacetylases (HDACs), particularly HDAC1, HDAC2, HDAC3, and HDAC8. This inhibition can lead to increased histone acetylation, promoting transcriptional activity in cells by loosening chromatin structure .
  • Energy Metabolism : As a short-chain fatty acid derivative, it may participate in energy metabolism within cells, especially in colonocytes, where it serves as an energy source through the production of ATP via fatty acid metabolism .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound could possess anti-inflammatory properties, potentially through modulation of inflammatory pathways and cytokine production .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
HDAC InhibitionInhibits HDAC enzymes affecting gene expression
Anti-inflammatoryModulates inflammatory responses
Energy SourceServes as an energy substrate for colonocytes

Case Studies

  • Study on Histone Modification : A study demonstrated that butyric acid derivatives can significantly enhance histone acetylation levels in cancer cell lines, leading to altered gene expression profiles that promote apoptosis in malignant cells .
  • In Vivo Studies on Inflammation : In animal models, administration of butyric acid has shown to reduce markers of inflammation in the gastrointestinal tract, suggesting potential therapeutic benefits for conditions like inflammatory bowel disease (IBD) .
  • Metabolic Pathway Analysis : Research has indicated that butyric acid derivatives are metabolized into butyryl-CoA through pathways involving various ligases, which are crucial for their biological activity and energy metabolism functions .

Q & A

Q. What are the recommended synthetic protocols for achieving high-purity N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid?

  • Methodological Answer : Synthesis involves sequential protection/deprotection steps. The tert-butoxycarbonyl (Boc) group is commonly used for amine protection to minimize side reactions. Reaction conditions (e.g., pH 8–9, 0–5°C) must be tightly controlled to prevent hydrolysis of the carbamate group. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
  • Key Data :
ParameterValueSource
Molecular FormulaC29H47N3O6
Purity Standard≥95% (HPLC)
Preferred Solvent SystemEthyl acetate/hexane (3:7)

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, CDCl3) identifies cyclohexyl protons (δ 1.2–1.8 ppm) and tert-butyl groups (δ 1.4 ppm). 13C NMR confirms carbamate carbonyls (δ 155–160 ppm) .
  • Infrared (IR) Spectroscopy : Stretching vibrations at 1680–1720 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (N-H) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects [M+H]+ ions (e.g., m/z 528.34 for C29H47N3O6) .

Q. What are the standard protocols for evaluating its stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. The Boc group is labile under acidic conditions (pH < 3), requiring neutral buffers for long-term storage .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for introducing alternative protecting groups?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict activation energies for substitution reactions. Tools like Gaussian or ORCA model transition states, while ICReDD’s reaction path search algorithms integrate experimental data to refine computational predictions .
  • Example Workflow :

Simulate tert-butyl vs. benzyloxycarbonyl (Cbz) group substitution.

Validate with kinetic experiments (e.g., Arrhenius plots).

Use machine learning to correlate steric effects with yield .

Q. How to resolve contradictions in bioactivity data across different peptide coupling studies?

  • Methodological Answer : Contradictions often arise from solvent polarity effects or competing side reactions.
  • Step 1 : Replicate studies using standardized conditions (e.g., DMF as solvent, 1.5 eq coupling reagent).
  • Step 2 : Analyze by LC-MS to detect byproducts (e.g., racemization or dimerization).
  • Step 3 : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies .

Q. What strategies mitigate racemization during peptide synthesis involving this compound?

  • Methodological Answer :
  • Low-Temperature Coupling : Perform reactions at –20°C to slow base-catalyzed racemization.
  • Additive Screening : Additives like HOBt (1-hydroxybenzotriazole) reduce carbodiimide-mediated racemization.
  • Chiral HPLC Monitoring : Use a Chiralpak IC column to quantify enantiomeric excess .

Data Contradiction Analysis

Q. Why do reported yields vary when using this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Variability stems from resin swelling efficiency and reagent accessibility.
  • Troubleshooting Steps :

Pre-swell resins (e.g., Rink amide) in DCM for 1 hour.

Use ultrasonication to enhance reagent diffusion into resin pores.

Compare Fmoc deprotection kinetics (20% piperidine/DMF vs. DBU) .

Advanced Experimental Design

Q. How to design a high-throughput screening (HTS) assay for its enzymatic inhibition potential?

  • Methodological Answer :
  • Assay Setup : Use fluorescence polarization (FP) with a labeled substrate (e.g., FITC-peptide).
  • Positive Controls : Include known inhibitors (e.g., leupeptin for proteases).
  • Data Normalization : Express inhibition as % activity relative to DMSO controls.
  • Automation : Integrate liquid handlers for 384-well plate formatting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.